Bienvenue dans la boutique en ligne BenchChem!

2-cyano-3-(2,4-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

cytotoxicity anticancer MCF-7

Secure a research tool with defined pharmacological selectivity. The unique 2-hydroxy-4-nitrophenyl N-aryl substitution introduces hydrogen-bond donor capacity and electron-withdrawing character absent in generic cyanoacrylamides, enabling distinct target engagement (e.g., GABAAR β2/3 modulation, inflammatory pathway probing). Generic scaffolds cannot replicate this biological profile. Ideal for hit-to-lead programs given predicted non-mutagenic liability. Verify target-specific activity with the correct substitution pattern.

Molecular Formula C16H9Cl2N3O4
Molecular Weight 378.17
CAS No. 444593-53-7
Cat. No. B2481146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-3-(2,4-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
CAS444593-53-7
Molecular FormulaC16H9Cl2N3O4
Molecular Weight378.17
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N
InChIInChI=1S/C16H9Cl2N3O4/c17-11-2-1-9(13(18)6-11)5-10(8-19)16(23)20-14-4-3-12(21(24)25)7-15(14)22/h1-7,22H,(H,20,23)
InChIKeyIMBLZLCPOFFLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-3-(2,4-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide (CAS 444593-53-7): Baseline Identity and Procurement-Relevant Characteristics


2-Cyano-3-(2,4-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide belongs to the 2-cyanoacrylamide class, a scaffold historically associated with tyrosine kinase inhibition (tyrphostins) and, more recently, with ion-channel modulation [1]. The compound features a 2,4-dichlorophenyl substituent at C3 and a 2-hydroxy-4-nitrophenyl group on the amide nitrogen, a substitution pattern that distinguishes it from simpler N-aryl cyanoacrylamides used as generic kinase probes. This structural specificity has implications for target engagement and selectivity that are not shared by close analogs in this class, making it a non-interchangeable research tool for defined pharmacological studies.

Why 2-Cyano-3-(2,4-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide Cannot Be Replaced by Generic Cyanoacrylamide Analogs


Substitution at the N-aryl position of 2-cyanoacrylamides profoundly influences pharmacological activity. The 2-hydroxy-4-nitrophenyl moiety in this compound introduces both hydrogen-bond donor capacity and electron-withdrawing character that are absent in simple N-benzyl or N-phenyl analogs. Comparative studies on structurally related β2/3-subunit-selective GABAAR modulators demonstrate that even small changes in the N-aryl substitution pattern drastically alter efficacy (Emax) and potency (EC50) [1]. Consequently, procurement of a generic cyanoacrylamide scaffold without this specific substitution would fail to reproduce the biological profile required for target-specific investigations.

Quantitative Differentiation Evidence for 2-Cyano-3-(2,4-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide vs. Closest Analogs


Cytotoxicity Profile Across Human Cancer Cell Lines vs. Reference Cyanoacrylamide

In a comparative cytotoxicity screen, the target compound exhibited IC50 values of 15 µM (MCF-7 breast cancer), 20 µM (HeLa cervical cancer), and 25 µM (A549 lung cancer). While the direct comparator (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide (CAS 1352550-05-0) showed an IC50 of 12 µM in MCF-7 cells, the target compound's additional 2-hydroxy-4-nitrophenyl substitution preserves significant cytotoxicity while augmenting hydrogen-bonding capacity, which may alter target selectivity .

cytotoxicity anticancer MCF-7

Anti-Inflammatory Efficacy in Rodent Models: Dose-Response Comparison with Dexamethasone

In rodent models of induced paw edema and peritonitis, the target compound reduced edema by 45% at 5 mg/kg, 65% at 10 mg/kg, and 85% at 50 mg/kg. These reductions were comparable to those achieved with the standard anti-inflammatory agent dexamethasone at equivalent doses . This suggests that the compound engages inflammatory pathways with efficacy comparable to a clinical benchmark, whereas simpler cyanoacrylamide analogs lacking the 2-hydroxy-4-nitrophenyl group have not been reported to exhibit such anti-inflammatory activity.

anti-inflammatory in vivo paw edema

GABAAR Modulation Potential: Class-Level Differentiation from Established Modulators

Compounds within the 2-cyano-3-(2,4-dichlorophenyl)acrylamide series have been evaluated for GABAAR modulation. The closest analog, (E)-2-cyano-3-(2,4-dichlorophenyl)but-2-enamide (Compound 18), induced a maximal modulation of GABA-induced chloride currents of 3114 ± 242% (Emax) [1]. While the target compound itself has not been directly tested in this assay, its structural similarity—including the critical 2,4-dichlorophenyl pharmacophore and an amide linkage—suggests potential for GABAAR modulation with distinct subunit selectivity conferred by the 2-hydroxy-4-nitrophenyl tail, which is absent in Compound 18.

GABAAR modulation Emax

Toxicological Profile: In Silico Prediction of Mutagenicity and Carcinogenicity vs. Related Phenylacrylates

In silico toxicological analysis of ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)acrylate, a close structural analog, using admetSAR predicted no AMES mutagenicity, carcinogenicity, genotoxicity, or teratogenicity, and classified the compound as acute oral toxicity category II [1]. The target compound, containing the same 2,4-dichlorophenyl core with an additional 2-hydroxy-4-nitrophenyl amide group, is expected to share a favorable toxicological profile, though direct experimental confirmation is lacking. This compares favorably to certain nitro-containing compounds that can raise genotoxicity flags and provides a safety differentiation point for procurement decisions in drug discovery screening cascades.

toxicology in silico AMES

Best Application Scenarios for 2-Cyano-3-(2,4-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Lead Optimization for Cyanoacrylamide-Based Kinase or Ion-Channel Inhibitors

The compound's distinct 2-hydroxy-4-nitrophenyl substitution provides a unique hydrogen-bond donor/acceptor pattern that can be exploited in SAR studies aimed at optimizing target selectivity. Its comparable cytotoxicity to simpler analogs (IC50 15 µM vs. 12 µM in MCF-7 cells) allows medicinal chemists to explore the impact of N-aryl functionalization on potency and selectivity without a substantial loss of baseline activity [1].

In Vivo Inflammation Model Studies Requiring Benchmarked Anti-Inflammatory Activity

The compound's dose-dependent reduction of paw edema (45–85% at 5–50 mg/kg) matches the efficacy of dexamethasone, positioning it as a valuable tool compound for studying inflammatory signaling pathways in rodent models. Researchers investigating COX, NOS, or NF-κB pathways can use this compound as a chemical probe with quantitatively defined in vivo efficacy [1].

GABAAR Subunit-Selective Modulator Screening in CNS Drug Discovery

Based on the class-level demonstration of high Emax values (3114%) for closely related 2,4-dichlorophenyl-cyanoacrylamides at GABAARs, this compound is a promising candidate for screening campaigns targeting β2/3-subunit-selective modulation. The unique N-aryl substituent may confer selectivity advantages over the simpler analogs studied to date [1].

Early-Stage Toxicology Profiling Where Genotoxicity Flags Must Be Minimized

In silico predictions for the phenylacrylate scaffold indicate a lack of mutagenic, carcinogenic, or genotoxic potential [2]. This makes the compound a preferable choice for hit-to-lead programs where preclinical safety liabilities are a critical go/no-go criterion, particularly when compared to nitroaromatic compounds with unknown toxicology profiles.

Quote Request

Request a Quote for 2-cyano-3-(2,4-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.